molecular formula C8H6O2S B1372514 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde CAS No. 887405-37-0

4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde

Cat. No.: B1372514
CAS No.: 887405-37-0
M. Wt: 166.2 g/mol
InChI Key: OHLMKJIMVBAUNN-UHFFFAOYSA-N
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Description

“4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C8H6O2S . It has a molecular weight of 166.2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H6O2S/c9-3-1-2-7-4-8(5-10)11-6-7/h4-6,9H,3H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 166.2 .

Scientific Research Applications

Synthesis and Crystal Structures

The synthesis of thiophene derivatives, including 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, has been explored in studies focusing on their crystal and molecular structures. For instance, T. V. Quoc et al. (2019) have described the synthesis and spectroscopic data of thiophene derivatives, emphasizing their molecular packing and interaction features, which are crucial in material science and chemistry.

Coupling Reactions

The compound has been involved in coupling reactions, as described by Shyh-Ming Yang and Jim-Min Fang (1995). Their study highlights its addition to aromatic and aliphatic aldehydes, mediated by samarium diiodide, showcasing its potential in complex organic syntheses.

Intramolecular Proton Transfer

Investigations into intramolecular proton transfer mechanisms of derivatives, including this compound, have been conducted. Jin-Dou Huang et al. (2017) used density functional theory to understand these mechanisms, which are significant for understanding photochemical and photophysical properties in chemistry.

Antimicrobial Activity

Research by A. Hamed et al. (2020) has explored the antimicrobial activity of thiophene derivatives. Their work includes the synthesis of chitosan Schiff bases with thiophene moieties, emphasizing the importance of these compounds in developing new antimicrobial agents.

Biological Evaluation

Studies have also focused on the biological evaluation of various thiophene-2-carbaldehyde compounds. For example, Shaukat Ali et al. (2013) investigated the antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities of these compounds, providing insights into their potential medical applications.

Microwave-Assisted Synthesis

The microwave-assisted synthesis of flavonols using thiophene-2-carbaldehyde has been explored by D. Ashok et al. (2016). This method offers an efficient approach to synthesize complex organic molecules, demonstrating the versatility of thiophene derivatives in organic synthesis.

Solubility and Physicochemical Properties

Research by Z. Tokárová and Anna Biathová (2018) delves into the relationship between the structure and physicochemical properties of thiophene-substituted compounds. This study is crucial for understanding the solubility and application of these compounds in material sciences.

Optical Properties

The optical properties of thiophene derivatives have been a subject of interest. Y. P. Bogza et al. (2018) conducted studies on the synthesis and optical properties of 2-functionally substituted thiophene derivatives, highlighting their potential in applications like invisible ink dyes and light-emitting diodes.

Antioxidant and Antimicrobial Agents

The antioxidant and antimicrobial activities of thiophene derivatives have been investigated by C. Gopi et al. (2016). Their research underlines the significant potential of these compounds in pharmaceutical applications.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde" . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

4-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S/c9-3-1-2-7-4-8(5-10)11-6-7/h4-6,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLMKJIMVBAUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650897
Record name 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-37-0
Record name 4-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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